molecular formula C20H15NO2S B10850546 m-tolyl 10H-phenothiazine-10-carboxylate

m-tolyl 10H-phenothiazine-10-carboxylate

Cat. No.: B10850546
M. Wt: 333.4 g/mol
InChI Key: NSTBBOKFDNCGRF-UHFFFAOYSA-N
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Description

M-tolyl 10H-phenothiazine-10-carboxylate is a small molecular compound with the chemical formula C20H15NO2SThe compound is characterized by its unique structure, which includes a phenothiazine core and a carboxylate group attached to an m-tolyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M-tolyl 10H-phenothiazine-10-carboxylate typically involves the reaction of phenothiazine with m-tolyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: M-tolyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of M-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: M-tolyl 10H-phenothiazine-10-carboxylate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the m-tolyl and carboxylate groups enhances its potential as a versatile intermediate in organic synthesis and as a discovery agent in drug development .

Properties

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

(3-methylphenyl) phenothiazine-10-carboxylate

InChI

InChI=1S/C20H15NO2S/c1-14-7-6-8-15(13-14)23-20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3

InChI Key

NSTBBOKFDNCGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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